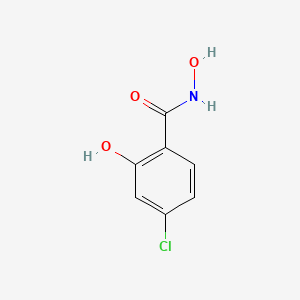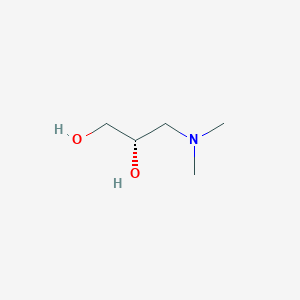
4-Chloro-4'-n-propylbenzophenone
Vue d'ensemble
Description
4-Chloro-4’-n-propylbenzophenone is a synthetic compound with the CAS Number: 64357-63-7 . It has a molecular weight of 258.75 and its IUPAC name is (4-chlorophenyl) (4-propylphenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromo-4’-propylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code for this compound is 1S/C16H15ClO/c1-2-3-12-4-6-13 (7-5-12)16 (18)14-8-10-15 (17)11-9-14/h4-11H,2-3H2,1H3 .Applications De Recherche Scientifique
Synthetic Chemistry
Application
4-Chloro-4’-n-propylbenzophenone is used in the synthesis of other chemical compounds .
Method of Application
The compound is synthesized using Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . The reaction involves the use of a Lewis acid catalyst, such as aluminum chloride .
Results
The synthesis results in a mixture of the desired product and two unknown byproducts . The identification of these byproducts is of significant interest as they represent unexpected products of various side reactions .
Photophysical Studies
Application
4-Chloro-4’-n-propylbenzophenone is used in photophysical studies .
Method of Application
The compound’s electronic transitions are studied using spectrophotometry . This involves measuring how much light the compound absorbs at different wavelengths .
Results
The study reveals relative changes in the maximum wavelength (λ max) of the compound in different solvents .
Material Science
Application
4-Chloro-4’-n-propylbenzophenone is used in the development of new materials .
Method of Application
The compound is synthesized and then used to create new materials . The synthesis involves a reaction with ethylbenzene and 4-chlorobenzoyl chloride in a Friedel-Crafts acylation .
Results
The resulting material is purified using differences in boiling point and solubility .
Proteomics Research
Application
4-Chloro-4’-n-propylbenzophenone is used in proteomics research .
Method of Application
The compound is used as a biochemical in the study of proteins . The specific methods of application can vary depending on the particular research study .
Results
The results of such studies can provide valuable insights into protein structure and function .
Photosensitizer or Photoinitiator
Application
The photophysical properties of 4-Chloro-4’-n-propylbenzophenone suggest that it may be integrated into processes or products as a photosensitizer or a photoinitiator .
Method of Application
As a photosensitizer, the compound could be used to initiate a chemical change under the influence of light . As a photoinitiator, it could be used to start a reaction upon exposure to light .
Results
The results of such applications could lead to the development of new materials or technologies .
Unknown Byproducts of Friedel-Crafts Acylation
Application
4-Chloro-4’-n-propylbenzophenone is used in the study of unknown byproducts of Friedel-Crafts acylation .
Method of Application
The compound is synthesized using Friedel-Crafts acylation, and the resulting mixture is analyzed to identify the unknown byproducts .
Results
The identification of these byproducts can provide valuable insights into the side reactions that occur during Friedel-Crafts acylation .
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQRYGTVPTHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374064 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-n-propylbenzophenone | |
CAS RN |
64357-63-7 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)




![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)







![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)